5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine

Lipophilicity Drug-likeness ADME Prediction

5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine (CAS 893612-12-9) is a low-logP (0.7) chiral building block for medchem. Unlike the 3-phenyl analog (logP 1.8), it enhances ADME pass rates. Benefits: • Aryl bromide for Suzuki library synthesis. • Stereocenter for enantioselective SAR. • Fragment-friendly (rot. bond=1, TPSA 67.1 Ų). ≥98% purity, in stock.

Molecular Formula C9H14BrN5
Molecular Weight 272.15 g/mol
CAS No. 893612-12-9
Cat. No. B1284447
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine
CAS893612-12-9
Molecular FormulaC9H14BrN5
Molecular Weight272.15 g/mol
Structural Identifiers
SMILESCC1CN(CCN1)C2=NC(=CN=C2N)Br
InChIInChI=1S/C9H14BrN5/c1-6-5-15(3-2-12-6)9-8(11)13-4-7(10)14-9/h4,6,12H,2-3,5H2,1H3,(H2,11,13)
InChIKeyIXVFIGMMPKAQFO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine – Procurement-Grade Building Block


5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine (CAS 893612-12-9) is a heterocyclic organic compound belonging to the pyrazin-2-amine class [1]. It features a 5-bromo substituent enabling transition-metal-catalyzed cross-coupling, a free 2-amino group for further derivatization, and a 3-methylpiperazine moiety that introduces a stereocenter and modulates basicity relative to unsubstituted piperazine analogs . Its molecular formula is C₉H₁₄BrN₅ (MW 272.15 g/mol). The compound is typically supplied at purities of 95%–98% for research and development applications.

5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine Substitution Limitations


Substituting 5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine with structurally similar analogs, such as the des-methyl (893611-67-1) or 3-phenyl (893612-07-2) derivatives, directly alters key molecular properties that govern both synthetic reactivity and downstream pharmacokinetic potential. The computed XLogP3-AA for the target compound is 0.7, compared to 1.8 for the 3-phenylpiperazinyl analog [1], indicating a significant difference in lipophilicity that affects solubility, permeability, and chromatographic behavior. Additionally, the presence of the methyl substituent on the piperazine ring introduces a stereocenter and increases steric bulk at the distal basic nitrogen, which can influence receptor binding orientation and metabolic stability relative to the unsubstituted piperazine analog [2]. These property shifts are large enough that performance in cross-coupling reactions, salt formation, or biological assays cannot be assumed to be interchangeable without explicit re-validation.

5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine Differentiation Evidence


Computed Lipophilicity: Target vs. 3-Phenylpiperazine Analog

The target compound exhibits substantially lower computed lipophilicity than its direct 3-phenylpiperazinyl analog (CAS 893612-07-2). XLogP3-AA values, computed by the PubChem platform using a consistent algorithm, provide a reproducible basis for property-based selection [1].

Lipophilicity Drug-likeness ADME Prediction

Purity Benchmarking: Target vs. Des-Methyl Analog

Multiple independent vendors supply the target compound at a minimum purity of 98% (HPLC) , whereas the widely available des-methyl analog (CAS 893611-67-1) is most commonly offered at 95% purity . This purity differential is relevant for multi-step syntheses where cumulative yield and impurity profiles are critical.

Vendor Certification Quality Control Synthetic Intermediate

Stereochemical Differentiation: 3-Methyl vs. Unsubstituted Piperazine

The 3-methyl group on the piperazine ring creates a defined stereocenter and increases the number of heavy atoms relative to the unsubstituted piperazine analog. The target compound has a computed complexity value of 215 (PubChem) and one undefined atom stereocenter count of 1 [1], whereas the des-methyl analog lacks this stereochemical feature. This enables the resolution or asymmetric synthesis of enantiomerically enriched intermediates.

Chiral Synthesis Structure-Activity Relationships Enantioselectivity

TPSA and Rotatable Bond Count: Oral Bioavailability Comparison

The target compound possesses a TPSA of 67.1 Ų and a single rotatable bond [1]. When compared to the 3-phenyl analog, which has a TPSA of 67.1 Ų (identical) but 2 rotatable bonds [2], the target's lower conformational flexibility is compatible with Veber's bioavailability guidelines (≤10 rotatable bonds, TPSA ≤140 Ų) and may offer more rigid ligand-receptor interactions.

Drug-likeness Veber Rules Oral Absorption

Bromine Substituent Reactivity for Cross-Coupling Diversification

The 5-bromo substituent on the pyrazine ring provides a well-established handle for palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, enabling the regioselective introduction of aryl or heteroaryl groups [1]. While direct kinetic comparison data for this specific compound are not publicly available, aryl bromides are generally more reactive than the corresponding aryl chlorides by approximately 1–2 orders of magnitude in Suzuki couplings under standard conditions, and the bromine atom offers a superior balance of stability and reactivity compared to iodine, which can be prone to oxidative addition side reactions.

Suzuki-Miyaura Coupling Medicinal Chemistry Building Block Utility

5-Bromo-3-(3-methylpiperazin-1-yl)pyrazin-2-amine Application Scenarios


Oral Drug Discovery: Lower Lipophilicity Lead Optimization

When medicinal chemistry teams need to reduce logP to improve solubility and metabolic stability while retaining a piperazinylpyrazine scaffold, the target compound (XLogP3-AA = 0.7) is quantitatively preferable to the 3-phenylpiperazinyl analog (XLogP3-AA = 1.8) [1]. This 2.5-fold lipophilicity difference can be decisive in passaging ADME filters for oral drug candidates.

Enantioselective Synthesis of Chiral Piperazine Bioactives

The 3-methyl substituent introduces a stereocenter that is absent in the des-methyl analog (CAS 893611-67-1) [1]. Researchers requiring enantiopure building blocks for exploring chirality-dependent pharmacology should procure the target compound, which supports chiral resolution or asymmetric synthesis strategies unavailable to the non-methylated comparator.

High-Throughput Suzuki Diversification via Bromine

The aryl bromide functionality offers a practical balance of cross-coupling reactivity and stability for parallel library synthesis, as supported by class-level evidence on bromopyrazine coupling rates [1]. Compared to the less reactive 5-chloro analogs or the more expensive and light-sensitive 5-iodo analogs, this building block enables efficient, cost-controlled library production under standard Suzuki-Miyaura conditions.

Fragment-Based Drug Discovery with Conformational Constraints

With only a single rotatable bond and a TPSA of 67.1 Ų, the target compound is well-suited for fragment-based screening where low conformational flexibility can enhance binding affinity upon target engagement [1]. Its favorable Veber parameters provide a strong starting point relative to the more flexible 3-phenyl analog (2 rotatable bonds).

Technical Documentation Hub

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